molecular formula C48H54N6O4 B11925876 (Dhqd) 2phal

(Dhqd) 2phal

Cat. No.: B11925876
M. Wt: 779.0 g/mol
InChI Key: SFEBTECTYBLBQS-NRHMAUILSA-N
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Description

It is a modified cinchona alkaloid derivative primarily utilized as a ligand for enantioselective catalysis . This compound is particularly known for its role in the Sharpless asymmetric dihydroxylation reaction, a process that earned K. Barry Sharpless a Nobel Prize in Chemistry in 2001 .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing hydroquinidine 1,4-phthalazinediyl diether involves the reaction of ortho-dinitrophenol and toluene under basic conditions. The process includes mixing ortho-dinitrophenol and toluene, adding sodium hydroxide solution, and heating the mixture. The reaction is followed by oxidation and crystallization to obtain the final product .

Industrial Production Methods: Industrial production of hydroquinidine 1,4-phthalazinediyl diether typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s toxicity and potential irritant properties .

Chemical Reactions Analysis

Types of Reactions: Hydroquinidine 1,4-phthalazinediyl diether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various enantioselective compounds, which are crucial in asymmetric synthesis .

Mechanism of Action

The mechanism by which hydroquinidine 1,4-phthalazinediyl diether exerts its effects involves its role as a chiral ligand. In the Sharpless asymmetric dihydroxylation reaction, the ligand accelerates the reaction and transfers chiral information to the substrate. The dihydroxylated product is released from the complex through hydrolysis, followed by reoxidation of the metal catalyst . This process ensures high enantioselectivity and efficiency in the synthesis of chiral compounds.

Comparison with Similar Compounds

Hydroquinidine 1,4-phthalazinediyl diether is unique due to its high enantioselectivity and efficiency in catalysis. Similar compounds include:

These compounds share similar structures and functions but differ in their specific catalytic properties and applications.

Properties

Molecular Formula

C48H54N6O4

Molecular Weight

779.0 g/mol

IUPAC Name

1-[(S)-[(2R,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-[(R)-[(3S,4S,6S)-6-ethyl-1-azabicyclo[2.2.2]octan-3-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-54-22-17-30(29)24-44(54)46(36-16-20-50-43-14-12-34(56-4)26-40(36)43)58-48-38-10-8-7-9-37(38)47(51-52-48)57-45(41-28-53-21-18-31(41)23-32(53)6-2)35-15-19-49-42-13-11-33(55-3)25-39(35)42/h7-16,19-20,25-26,29-32,41,44-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31+,32+,41-,44-,45+,46+/m1/s1

InChI Key

SFEBTECTYBLBQS-NRHMAUILSA-N

Isomeric SMILES

CC[C@H]1C[C@@H]2CCN1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@H]8CCN7C[C@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC

Canonical SMILES

CCC1CC2CCN1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC

Origin of Product

United States

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